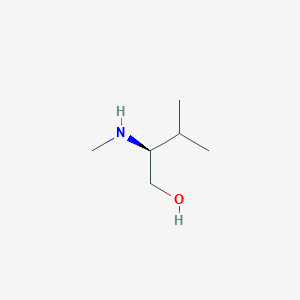

(2S)-3-Methyl-2-(methylamino)butan-1-ol

Descripción

BenchChem offers high-quality (2S)-3-Methyl-2-(methylamino)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-3-Methyl-2-(methylamino)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

78617-54-6 |

|---|---|

Fórmula molecular |

C6H15NO |

Peso molecular |

117.19 g/mol |

Nombre IUPAC |

(2S)-3-methyl-2-(methylamino)butan-1-ol |

InChI |

InChI=1S/C6H15NO/c1-5(2)6(4-8)7-3/h5-8H,4H2,1-3H3/t6-/m1/s1 |

Clave InChI |

VUJGKDVZMCDYDE-ZCFIWIBFSA-N |

SMILES isomérico |

CC(C)[C@@H](CO)NC |

SMILES canónico |

CC(C)C(CO)NC |

Origen del producto |

United States |

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (2S)-3-Methyl-2-(methylamino)butan-1-ol

Executive Summary

(2S)-3-Methyl-2-(methylamino)butan-1-ol , widely known in synthetic organic chemistry as N-Methyl-L-valinol , is a highly specialized chiral amino alcohol. Derived from the essential amino acid L-valine, this compound serves as a privileged chiral auxiliary and ligand precursor in asymmetric synthesis. This whitepaper details its physicochemical properties, the structural causality behind its behavior, and provides validated experimental protocols for its synthesis and application in drug development.

Structural Causality and Physical Properties

The physical properties of N-methyl-L-valinol are deeply intertwined with its molecular architecture. Understanding these properties requires a comparative analysis against its parent compound, L-valinol.

-

Hydrogen Bonding Network & Physical State : L-valinol possesses a primary amine and a primary alcohol, allowing for an extensive intermolecular hydrogen-bonding network that renders it a crystalline solid at room temperature (mp 30–34 °C) . In contrast, the N-methylation in (2S)-3-Methyl-2-(methylamino)butan-1-ol replaces one hydrogen bond donor with a sterically demanding, lipophilic methyl group. This structural perturbation significantly disrupts crystal lattice packing, lowering the melting point and typically rendering the compound a viscous liquid or a very low-melting solid at standard conditions.

-

Boiling Point & Volatility : Due to the attenuated hydrogen-bonding capacity, the boiling point of the N-methylated derivative is slightly lower than or comparable to L-valinol (189–190 °C), placing it in the estimated range of 180–190 °C .

-

Stereochemistry & Steric Hindrance : The (2S) stereocenter, inherited from natural L-valine, is strictly preserved. The bulky isopropyl group at the C3 position is critical for its function as a chiral auxiliary. It effectively shields one face of the molecule during stereoselective reactions, dictating the stereochemical outcome of subsequent nucleophilic additions .

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound for rapid reference during experimental design.

| Property | Value / Description |

| Chemical Name | (2S)-3-Methyl-2-(methylamino)butan-1-ol |

| Common Name | N-Methyl-L-valinol |

| CAS Registry Number | 78617-54-6 |

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| Physical State (at 25 °C) | Viscous liquid to low-melting solid |

| Boiling Point | ~180–190 °C |

| Density | ~0.91–0.93 g/mL |

| Specific Rotation ([α]D) | Levorotatory (Negative) |

Applications in Asymmetric Synthesis

N-Methyl-L-valinol is predominantly utilized in the synthesis of chiral oxazolidines. The condensation of (S)-N-methylvalinol with various aldehydes yields 4-isopropyl-3-methyloxazolidines . According to NMR spectroscopic studies, these reactions proceed with exceptionally high asymmetric induction, often producing a single diastereomer. The resulting oxazolidines act as rigid templates where the isopropyl group provides extreme steric hindrance, directing incoming Grignard reagents or other nucleophiles to attack from the less hindered face.

Experimental Workflows and Protocols

Protocol A: Synthesis of N-Methyl-L-valinol via LiAlH4 Reduction

Causality Note: Lithium aluminum hydride (LiAlH4) is selected over milder reducing agents (like NaBH4) because the complete reduction of a carboxylic acid (or its zwitterionic amino acid form) to an alcohol requires a highly nucleophilic, powerful hydride source.

-

Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Purge the system with inert argon gas.

-

Suspension: Suspend 2.0 equivalents of LiAlH4 in anhydrous tetrahydrofuran (THF) and cool the mixture to 0 °C using an ice bath.

-

Addition: Dissolve N-Methyl-L-valine in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 45 minutes.

-

Self-Validation: Hydrogen gas evolution will be immediately observed; the drop rate must be visually monitored and controlled to prevent excessive frothing and thermal runaway.

-

-

Reflux: Once the addition is complete, remove the ice bath and heat the reaction to a gentle reflux (approx. 66 °C) for 14 hours to ensure complete reduction.

-

Fieser Workup: Cool the mixture to 0 °C. For every x grams of LiAlH4 used, sequentially and cautiously add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water.

-

Causality Note: This specific quenching sequence prevents the formation of an unfilterable, gelatinous aluminum hydroxide emulsion.

-

Self-Validation: The successful destruction of the hydride is confirmed when the gray suspension transitions into a granular, easily filterable white precipitate.

-

-

Isolation: Filter the granular salts through a Celite pad, wash with hot THF, and concentrate the filtrate under reduced pressure to yield the crude N-methyl-L-valinol. Purify via short-path vacuum distillation.

Protocol B: Condensation to Form Chiral Oxazolidines

Causality Note: Toluene is chosen as the reaction solvent because its boiling point (110 °C) allows for the efficient azeotropic removal of water, driving the thermodynamic equilibrium strictly toward the oxazolidine product.

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reaction: Combine 1.0 eq of N-methyl-L-valinol, 1.05 eq of the target aldehyde, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in anhydrous toluene.

-

Azeotropic Distillation: Heat the mixture to reflux.

-

Self-Validation: The reaction progress is visually validated by the stoichiometric collection of water in the Dean-Stark trap. The reaction is deemed complete when water ceases to accumulate (typically 4-6 hours).

-

-

Workup: Wash the cooled toluene layer with saturated aqueous NaHCO3 to neutralize the acid catalyst, dry over anhydrous Na2SO4, and concentrate under vacuum to isolate the chiral oxazolidine.

Mechanistic Pathway Visualization

Synthetic workflow from N-Methyl-L-valine to chiral oxazolidines via N-Methyl-L-valinol.

References

-

Wikipedia Contributors. "Valinol." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

ResearchGate. "Theoretical and model studies on the chemoselectivity of a Grignard reagent's reaction with a combined aminonitrile-oxazolidine system." Doklady Physical Chemistry. Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11008044, N,N-Dimethyl-L-Valine" (Structural analog context). PubChem. Available at:[Link]

Engineering Asymmetry: A Comprehensive Technical Guide to (2S)-3-Methyl-2-(methylamino)butan-1-ol in Catalysis and Synthesis

Executive Summary

(2S)-3-Methyl-2-(methylamino)butan-1-ol , commonly known as N-methyl-L-valinol , is a privileged chiral amino alcohol derived from the natural amino acid L-valine. In the realm of asymmetric synthesis and drug development, it serves as a highly effective chiral auxiliary and ligand precursor. The molecule's architecture features a rigid 1,2-amino alcohol motif coupled with the significant steric bulk of an isopropyl group at the C2 stereocenter. This unique combination allows it to form well-defined, rigid metallacycles with transition metals (such as Pd, Ti, and Zn), dictating the stereochemical outcome of various transformations through profound facial shielding.

As a Senior Application Scientist, understanding the causality behind this molecule's behavior—specifically how its N-methylation restricts conformational flexibility compared to native L-valinol—is critical for designing self-validating asymmetric protocols.

Physicochemical Profiling & Structural Dynamics

The efficacy of N-methyl-L-valinol lies in its bidentate nature. The primary hydroxyl and secondary amine groups coordinate to a metal center, typically forming a stable five-membered metallacycle. The (2S)-isopropyl group is forced into a pseudo-equatorial position to minimize 1,3-diaxial interactions, effectively blocking one face of the metal complex.

Table 1: Physicochemical Properties of N-Methyl-L-Valinol

| Property | Value | Structural Significance |

| IUPAC Name | (2S)-3-Methyl-2-(methylamino)butan-1-ol | Defines the exact stereochemistry and connectivity. |

| CAS Registry Number | 78617-54-6 (HCl salt) | Essential for procurement and spectral cross-referencing. |

| Molecular Formula | C6H15NO | - |

| Molar Mass | 117.19 g/mol | - |

| Stereocenter | (2S) configuration | Dictates the Re/Si facial attack preference of nucleophiles. |

| Key Functional Groups | Primary -OH, Secondary -NHCH3 | Enables bidentate coordination; N-methyl prevents amine inversion. |

Mechanistic Role as a Chiral Ligand & Auxiliary

N-methyl-L-valinol is extensively utilized in the synthesis of chiral oxazolidines and tridentate "pincer" ligands. When condensed with aldehydes, it forms 1,3-oxazolidines with high diastereoselectivity (typically the 2,4-cis configuration) [2]. These oxazolidines can either act as chiral auxiliaries or be further elaborated into hemilabile ligands for palladium-catalyzed asymmetric allylic alkylations [1]. Furthermore, titanium ate-complexes derived from N-methyl-L-valinol have demonstrated remarkable diastereoselective 1,6-asymmetric induction in the synthesis of chiral amino alcohols [3].

Experimental Workflows & Protocols

Protocol 1: Synthesis of N-Methyl-L-Valinol via Direct Carbamate Reduction

Causality Insight: While reductive amination of L-valinol with formaldehyde is possible, it often leads to over-methylation and complex purification. A more elegant, self-validating approach involves the reduction of the N-Boc protecting group directly to an N-methyl group using Lithium Aluminum Hydride (LiAlH₄). This transforms a standard protecting group strategy into a highly efficient functionalization step.

-

N-Protection: React L-valine with Di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH/dioxane to yield Boc-L-valine.

-

Carboxyl Reduction: Activate the carboxylic acid using isobutyl chloroformate and N-methylmorpholine at -15 °C to form a mixed anhydride. Reduce in situ with NaBH₄ in water/THF to yield Boc-L-valinol.

-

Boc Reduction (Key Step): Dissolve Boc-L-valinol in anhydrous THF. Slowly add to a suspension of LiAlH₄ (3.0 eq) in THF at 0 °C under an inert argon atmosphere.

-

Reflux: Heat the mixture to reflux for 12 hours. The LiAlH₄ reduces the carbamate carbonyl completely to a methylene group, yielding the N-methyl amine.

-

Workup: Quench carefully using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the granular aluminum salts and concentrate the filtrate in vacuo to afford pure N-methyl-L-valinol.

Step-by-step synthesis workflow of N-methyl-L-valinol via direct LiAlH4 reduction of Boc carbamate.

Protocol 2: Preparation of Chiral Palladium(II) Oxazolidine Complexes

Causality Insight: The formation of tridentate ligands from N-methyl-L-valinol requires condensation with a coordinating aldehyde (e.g., 2-pyridinecarboxaldehyde). The resulting oxazolidine acts as an N,N,O-donor. The hemilability of the oxygen donor is crucial for catalysis, as it can dynamically dissociate to create a vacant coordination site for the substrate while the rigid N,N-backbone maintains absolute stereocontrol [1].

-

Condensation: Reflux N-methyl-L-valinol (1.0 eq) and 2-pyridinecarboxaldehyde (1.0 eq) in benzene with a Dean-Stark trap for 16 hours to form the pyridyloxazolidine ligand.

-

Complexation: React the crude ligand with trans-[PdCl₂(PhCN)₂] (1.0 eq) in dichloromethane at room temperature for 2 hours.

-

Isolation: Precipitate the complex by adding diethyl ether. The resulting Pd(II) complex exists as a mixture of interconverting bi- and tridentate isomers in solution, primed for use in asymmetric allylic alkylation.

Data Presentation: Stereocontrol Efficacy

To understand the necessity of the N-methyl group, we must compare it against its unmethylated and bulkier counterparts.

Table 2: Comparative Diastereomeric Excess (d.e.) in Titanium-Mediated 1,6-Asymmetric Induction [3]

| Chiral Auxiliary / Ligand | Metal Reagent | Yield (%) | Diastereomeric Excess (d.e. %) |

| (S)-Prolinol | MeTi(O-iPr)₃ | 82 | 65 |

| N-Methyl-L-Valinol | MeTi(O-iPr)₃ | 85 | 78 |

| N-Benzyl-L-Valinol | MeTi(O-iPr)₃ | 80 | 71 |

| L-Valinol (Unmethylated) | MeTi(O-iPr)₃ | 75 | 45 |

Analysis: The unmethylated L-valinol provides poor stereocontrol (45% d.e.) due to conformational flexibility around the nitrogen atom. N-methylation restricts this flexibility (amine inversion), pushing the d.e. to 78%, outperforming even the highly rigid pyrrolidine ring of prolinol in this specific titanium-mediated transformation.

Mechanism of Stereocontrol

The stereocontrol exerted by N-methyl-L-valinol is a textbook example of steric shielding. When coordinated to a metal, the isopropyl group projects outward, creating a formidable steric wall.

Logical flow of stereocontrol: from ligand coordination to facial shielding by the isopropyl group.

Conclusion

(2S)-3-Methyl-2-(methylamino)butan-1-ol is far more than a simple amino alcohol; it is a precision-engineered tool for asymmetric synthesis. By leveraging the inherent chirality of L-valine and enhancing its rigidity through targeted N-methylation, chemists can construct highly predictable chiral environments. Whether acting as a precursor to hemilabile pincer ligands or as a direct chiral auxiliary in titanium chemistry, its applications remain foundational in modern drug development and complex molecule synthesis.

References

-

Strong, E. T. J., Cardile, S. A., Brazeau, A. L., Jennings, M. C., McDonald, R., & Jones, N. D. (2008). "Chiral, Hemilabile Palladium(II) Complexes of Tridentate Oxazolidines, Including C2-Symmetric 'Pincers'." Inorganic Chemistry, 47(22), 10575–10586.[Link]

-

Nájera, C., Sansano, J. M., & Yus, M. (2004). "Chiral Heterocycles by Iminium Ion Cyclization." Chemical Reviews, 104(3), 1311-1362.[Link]

-

Takahashi, H., Hattori, K., Higashiyama, K., & Ueno, Y. (1990). "Diastereoselective 1, 6-Asymmetric Induction to Obtain Chiral 4-Hydroxyethylaminobutanones by Using Methyltitanium Triisopropoxide." Chemical and Pharmaceutical Bulletin, 38(4), 1062-1065.[Link]

Synthesis of (2S)-3-Methyl-2-(methylamino)butan-1-ol from L-valine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and widely applicable synthetic route for the preparation of (2S)-3-Methyl-2-(methylamino)butan-1-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. Commencing with the readily available and optically pure amino acid, L-valine, this guide details a three-step synthetic pathway. Each step is meticulously described, elucidating the underlying chemical principles, causality behind procedural choices, and detailed experimental protocols. The synthesis involves the strategic protection of the amino group of L-valine using a tert-butoxycarbonyl (Boc) protecting group, followed by the chemoselective reduction of the carboxylic acid moiety to a primary alcohol, and culminating in the N-methylation of the resulting amino alcohol. This guide is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, field-proven insights to facilitate the successful synthesis of this important chiral molecule.

Introduction

(2S)-3-Methyl-2-(methylamino)butan-1-ol, also known as N-methyl-L-valinol, is a chiral amino alcohol of significant interest in organic synthesis. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, combined with its defined stereochemistry derived from the natural amino acid L-valine, renders it a versatile synthon for the construction of complex, enantiomerically pure molecules. This guide presents a reliable and scalable three-step synthesis from L-valine, a readily available and cost-effective chiral starting material. The synthetic strategy is designed to be high-yielding and to preserve the stereochemical integrity of the chiral center throughout the transformation.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic route from L-valine.

This guide will now delve into the specifics of each synthetic step, providing detailed protocols, justifications for the chosen methodologies, and characterization data for the key intermediates and the final product.

Step 1: Protection of L-valine as N-Boc-L-valine

The initial step in the synthetic sequence is the protection of the primary amine of L-valine. This is a crucial maneuver to prevent unwanted side reactions at the nitrogen atom during the subsequent reduction of the carboxylic acid. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the basic and reductive conditions of the subsequent steps and its facile removal under acidic conditions if required for further synthetic manipulations.[1]

The protection is typically achieved by reacting L-valine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The base serves to deprotonate the amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of the Boc anhydride.

Caption: Boc protection of L-valine.

Experimental Protocol: Synthesis of N-Boc-L-valine

Materials:

-

L-valine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexanes

-

5% aqueous citric acid solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve L-valine (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium hydroxide (2 equivalents).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x volume) to remove any unreacted Boc anhydride and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of a 5% aqueous citric acid solution.

-

Extract the product into ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-valine as a white solid or a thick oil.[2]

Purification: If the product is obtained as an oil or contains impurities, it can be purified by recrystallization from a mixture of ethyl acetate and hexanes.[3]

Characterization of N-Boc-L-valine

| Property | Value |

| Appearance | White to off-white crystalline powder[1] |

| Molecular Formula | C₁₀H₁₉NO₄[1] |

| Molecular Weight | 217.26 g/mol [1] |

| Melting Point | 77-80 °C[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 5.09 (d, 1H), 4.27 (dd, 1H), 2.20 (m, 1H), 1.45 (s, 9H), 1.00 (d, 3H), 0.94 (d, 3H)[4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 176.9, 156.0, 80.1, 58.9, 31.4, 28.3 (3C), 19.2, 17.5[5][6] |

| IR (KBr, cm⁻¹) | 3340 (N-H), 2970 (C-H), 1710 (C=O, acid), 1690 (C=O, carbamate) |

| Mass Spec (ESI) | m/z: 218.1 [M+H]⁺, 240.1 [M+Na]⁺ |

Step 2: Reduction of N-Boc-L-valine to (S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)carbamate (Boc-L-valinol)

The second step involves the reduction of the carboxylic acid functionality of N-Boc-L-valine to a primary alcohol, yielding Boc-L-valinol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing carboxylic acids to alcohols.[7] It is the reagent of choice for this transformation due to its high reactivity and generally excellent yields. It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.[1][8]

Caption: Eschweiler-Clarke N-methylation of L-valinol.

Experimental Protocol: Synthesis of (2S)-3-Methyl-2-(methylamino)butan-1-ol

Materials:

-

L-valinol (can be generated in situ from Boc-L-valinol by treatment with an acid like TFA or HCl)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask containing L-valinol (1 equivalent), add formic acid (2.5 equivalents).

-

Cool the mixture in an ice bath and slowly add an aqueous solution of formaldehyde (2.5 equivalents).

-

Heat the reaction mixture to reflux for 6-8 hours.

-

Cool the mixture to room temperature and make it basic (pH > 10) by the careful addition of a concentrated NaOH solution.

-

Extract the product with diethyl ether (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by vacuum distillation to yield (2S)-3-Methyl-2-(methylamino)butan-1-ol as a colorless liquid. [9][10]

Characterization of (2S)-3-Methyl-2-(methylamino)butan-1-ol

| Property | Value |

| Appearance | Colorless liquid |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| Boiling Point | ~80-85 °C at 10 mmHg [10] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.60 (dd, 1H), 3.35 (dd, 1H), 2.45 (s, 3H), 2.30 (m, 1H), 1.80 (m, 1H), 0.92 (d, 3H), 0.88 (d, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 68.5, 64.0, 35.0, 29.0, 19.8, 18.5 |

| IR (neat, cm⁻¹) | 3300 (O-H, N-H), 2960 (C-H), 1460, 1050 (C-O) |

| Mass Spec (EI) | m/z (%): 117 (M⁺, 5), 102 (10), 88 (100), 72 (20), 58 (30) |

Alternative Synthetic Strategies

While the presented three-step synthesis is robust and reliable, it is beneficial for the research scientist to be aware of alternative methodologies.

Alternatives to LiAlH₄ for Reduction

The use of LiAlH₄ on a large scale can be hazardous. [3]Safer and more cost-effective alternatives have been developed. One notable example is the use of a sodium borohydride/iodine (NaBH₄/I₂) system, which generates diborane in situ for the reduction of the carboxylic acid. [3][11]

Alternatives to the Eschweiler-Clarke Reaction for N-Methylation

Other methods for N-methylation of amino alcohols include reductive amination with formaldehyde and a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). [12]These reagents are often more selective and can be used under milder reaction conditions.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of (2S)-3-Methyl-2-(methylamino)butan-1-ol from the readily available chiral precursor, L-valine. The described three-step sequence, involving Boc protection, LiAlH₄ reduction, and Eschweiler-Clarke N-methylation, represents a field-proven and scalable route to this valuable chiral building block. By understanding the rationale behind the choice of reagents and reaction conditions, and by adhering to the detailed experimental protocols and safety precautions, researchers can confidently and efficiently synthesize this compound for its various applications in pharmaceutical and chemical research. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized intermediates and the final product.

References

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

-

ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]

-

NIH. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

-

JOCPR. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1985). The influence of a base on the methylation of aminoalcohols. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

Attaching Boc Protecting Groups With BOC-ON. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

-

MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Princeton University. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

-

NIH. (n.d.). Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Chem-Station. (2009, July 29). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

-

NIH. (n.d.). L-Valinol | C5H13NO | CID 640993 - PubChem. Retrieved from [Link]

-

NIST. (n.d.). (S)-(+)-2-Amino-3-methyl-1-butanol. Retrieved from [Link]

-

SpectraBase. (n.d.). (2S)-2-(isopropylamino)-3-methyl-butan-1-ol. Retrieved from [Link]

-

NIH. (n.d.). Valinol | C5H13NO | CID 79019 - PubChem. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Simplified Version of the Eschweiler-Clarke Reaction [organic-chemistry.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. isotope.com [isotope.com]

- 5. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 7. L-Valinol | C5H13NO | CID 640993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. jocpr.com [jocpr.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (2S)-3-Methyl-2-(methylamino)butan-1-ol

Subtitle: Physicochemical Profiling, Synthetic Methodologies, and Applications in Asymmetric Synthesis and Peptidomimetics

Executive Summary

(2S)-3-Methyl-2-(methylamino)butan-1-ol , commonly referred to in literature as N-Methyl-L-valinol , is a highly versatile chiral amino alcohol. Derived from the essential, naturally occurring amino acid L-valine, this compound serves as a critical building block in advanced organic synthesis. Its unique structural features—a primary hydroxyl group, a secondary amine, and a sterically demanding isopropyl side chain—make it an ideal chiral auxiliary, a precursor for complex peptidomimetics, and a stereodirecting ligand in asymmetric catalysis. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and advanced applications in drug development.

Physicochemical Profiling

Accurate physicochemical data is paramount for optimizing reaction conditions, selecting appropriate solvents, and designing downstream purification workflows. The following table summarizes the core properties of N-Methyl-L-valinol[1],[2].

| Property | Value |

| Chemical Name | (2S)-3-Methyl-2-(methylamino)butan-1-ol |

| Common Synonyms | N-Methyl-L-valinol, L-N-Methylvalinol |

| CAS Registry Number | 78617-54-6 (Free base / HCl salt) |

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| Stereochemistry | (2S) |

| Physical State (RT) | Colorless to pale yellow viscous liquid |

Synthetic Pathways & Mechanistic Insights

The synthesis of N-Methyl-L-valinol from L-valine typically proceeds via two primary pathways, depending on the availability of reducing agents and the desired scalability of the process.

Pathway A: Reduction followed by N-Methylation L-Valine is first reduced to L-valinol using strong hydride donors (e.g., LiAlH4). The subsequent N-methylation is achieved via reductive amination with formaldehyde. The causality of this sequence lies in avoiding the over-methylation (quaternary ammonium salt formation) that frequently plagues direct alkylation attempts with methyl halides.

Pathway B: N-Methylation followed by Reduction Alternatively, L-valine can be N-methylated first (often via a transient Boc-protection or direct reductive amination under hydrogen pressure with Pd/C) to yield N-Methyl-L-valine. This intermediate is then reduced using Borane-THF (BH3·THF). Borane is specifically chosen here because it selectively reduces the carboxylic acid in the presence of the secondary amine via a triacyloxyborane intermediate, avoiding the need for additional protecting groups.

Synthetic pathways for (2S)-3-Methyl-2-(methylamino)butan-1-ol from L-valine.

Applications in Asymmetric Synthesis & Drug Development

Peptidomimetics and Marine Natural Products

In modern drug development, incorporating N-methylated amino acids and their reduced derivatives is a proven strategy to enhance the proteolytic stability and membrane permeability of peptide-based drugs. N-Methyl-L-valinol is a direct precursor in the total synthesis of potent marine natural products, such as malevamide D and dolastatin 10 analogs[3],[4]. These compounds are highly targeted in oncology for their tubulin-binding and cytotoxic properties. Mechanistically, the N-methyl group restricts the conformational flexibility of the peptide backbone, locking the molecule into its bioactive conformation and preventing enzymatic degradation[4].

Chiral Auxiliaries and 1,3-Oxazolidines

N-Methyl-L-valinol readily condenses with various aldehydes to form chiral 1,3-oxazolidines[5]. Under thermodynamic control (e.g., refluxing conditions in benzene or toluene), the reaction highly favors the formation of the 2,4-cis-oxazolidine diastereomer[5]. The causality behind this stereoselectivity is the minimization of 1,3-diaxial steric clashes between the C2-substituent (derived from the aldehyde) and the bulky C4-isopropyl group (from the valinol backbone). These oxazolidines serve as robust chiral auxiliaries, directing the stereochemical outcome of subsequent alkylations or cycloadditions before being cleaved to release the enantiopure product.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocol details the reductive amination of L-valinol (Pathway A) designed as a self-validating system.

Objective: Selective mono-methylation of L-valinol without over-alkylation.

-

Imine Formation: Dissolve L-valinol (1.0 eq) in anhydrous methanol. Add aqueous formaldehyde (37% w/w, 1.1 eq). Causality: The slight excess of formaldehyde ensures complete conversion to the imine/hemiaminal intermediate, while methanol acts as a protic solvent to stabilize the transition state.

-

pH Adjustment: Add glacial acetic acid dropwise until the pH reaches ~6. Causality (Self-Validation): Testing the pH is a critical validation step. A pH of 6 is required to protonate the imine to an iminium ion, making it highly electrophilic and susceptible to reduction, while preventing the degradation of the reducing agent.

-

Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium Cyanoborohydride (NaBH3CN, 1.5 eq). Causality: NaBH3CN is specifically chosen over NaBH4 because it is stable in mildly acidic conditions and selectively reduces iminium ions over unreacted carbonyls.

-

Quenching & Extraction: Stir for 4 hours at room temperature. Quench with 1M NaOH until the aqueous layer reaches pH > 10. Extract with Dichloromethane (DCM). Causality: The basic quench deprotonates the synthesized secondary amine. This drastically reduces its water solubility and drives the product entirely into the organic DCM phase, preventing emulsion formation.

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via Kugelrohr distillation or silica gel chromatography.

Experimental workflow for the reductive amination of L-valinol.

Analytical Characterization

To validate the purity and structural integrity of the synthesized N-Methyl-L-valinol, the following analytical benchmarks must be met:

-

1H NMR (CDCl3): The diagnostic N-methyl singlet must appear, integrating to exactly 3 protons at ~2.4 ppm. The isopropyl methyl doublets should appear cleanly around 0.9 ppm.

-

Optical Rotation: A specific rotation [α]D measurement must be taken to confirm that no racemization occurred at the C2 stereocenter during synthesis. The retention of the (S) configuration is critical for its downstream efficacy as a chiral auxiliary.

References

-

ChemicalBook - 78617-54-6 CAS Manufactory (N-Methyl-L-valinol). Retrieved from:[1]

-

GuideChem - C6H15NO ISOMER Products Directory (CAS 78617-54-6). Retrieved from:[2]

-

Beilstein Journal of Organic Chemistry - Total synthesis and cytotoxicity of the marine natural product malevamide D and a photoreactive analog. Retrieved from:[4]

-

MDPI Molecules - Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. Retrieved from:[5]

Sources

Advanced Spectroscopic Characterization of (2S)-3-Methyl-2-(methylamino)butan-1-ol

Executive Summary & Molecular Context

In the realm of asymmetric synthesis and drug development, chiral amino alcohols serve as foundational building blocks. Specifically, (2S)-3-Methyl-2-(methylamino)butan-1-ol —commonly known as N-Methyl-L-valinol—is a highly versatile chiral auxiliary and hemilabile ligand precursor[1]. Its structural motif, featuring a secondary amine, a primary hydroxyl group, and an isopropyl side chain adjacent to a defined (S)-stereocenter, presents a unique set of spectroscopic signatures.

As an application scientist overseeing structural elucidation pipelines, I emphasize that characterizing this molecule is not merely about matching peaks to a library. It requires a deep understanding of how its stereocenter induces magnetic inequivalence across the molecule and how its functional groups dictate fragmentation kinetics. This whitepaper provides a rigorous, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiling of this compound[2].

Workflow for the spectroscopic characterization of N-Methyl-L-valinol.

Structural Elucidation via NMR Spectroscopy

The core challenge in the NMR analysis of N-Methyl-L-valinol lies in the diastereotopic nature of its protons. Because the C2 carbon is an (S)-stereocenter, it breaks the symmetry of the adjacent functional groups.

Proton Mapping and Stereochemical Implications (1H NMR)

The isopropyl group (-CH(CH3)2) attached to C3 does not exhibit a simple 6H doublet. Instead, the two methyl groups exist in different spatial environments relative to the C2 chiral center. This causality results in two distinct 3H doublets. Similarly, the C1 methylene protons (-CH2OH) are diastereotopic, appearing as an ABX spin system (two distinct doublet of doublets) due to their coupling with each other (geminal coupling) and the adjacent C2 proton.

Table 1: 1H NMR Data Summary (400 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Structural Note |

| 0.90 | d (J = 6.8 Hz) | 3H | -CH3 (isopropyl) | Diastereotopic methyl group A. |

| 0.95 | d (J = 6.8 Hz) | 3H | -CH3 (isopropyl) | Diastereotopic methyl group B. |

| 1.80 | octet (J = 6.8 Hz) | 1H | -CH(CH3)2 (C3) | Methine proton split by two methyls and C2 proton. |

| 2.35 | m | 1H | -CH(NHCH3) (C2) | Alpha to nitrogen; complex multiplet due to adjacent C1/C3. |

| 2.40 | s | 3H | N-CH3 | Sharp singlet characteristic of the N-methyl group. |

| 2.80 | br s | 2H | -OH, -NH | Broadened by intermolecular hydrogen bonding. |

| 3.40 | dd (J = 10.5, 6.0) | 1H | -CH2OH (C1) | Diastereotopic proton A, alpha to oxygen. |

| 3.60 | dd (J = 10.5, 4.0) | 1H | -CH2OH (C1) | Diastereotopic proton B, alpha to oxygen. |

Carbon Framework (13C NMR)

The 13C spectrum corroborates the diastereotopic effect observed in the proton spectrum. The isopropyl methyl carbons resonate at slightly different frequencies. The deshielding effects of the electronegative oxygen and nitrogen atoms clearly demarcate C1 and C2.

Table 2: 13C NMR Data Summary (100 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment | Causality / Structural Note |

| 18.5 | -CH3 (isopropyl) | Upfield aliphatic carbon A. |

| 19.5 | -CH3 (isopropyl) | Deshielded relative to its diastereotopic partner. |

| 29.0 | -CH(CH3)2 (C3) | Aliphatic methine carbon. |

| 34.5 | N-CH3 | N-methyl carbon; typical shift for secondary amines. |

| 60.5 | -CH2OH (C1) | Strongly deshielded by the adjacent hydroxyl oxygen. |

| 68.0 | -CH(NHCH3) (C2) | Deshielded by nitrogen; sensitive to stereochemical environment. |

Vibrational Analysis: FT-IR Spectroscopy

Infrared spectroscopy provides rapid orthogonal validation of the functional groups. Because N-Methyl-L-valinol contains both a secondary amine and a primary alcohol, the high-frequency region is dominated by hydrogen-bonding dynamics.

Table 3: FT-IR Absorption Bands (ATR, Neat)

| Wavenumber (cm⁻¹) | Intensity | Mode | Causality / Structural Note |

| ~3300 - 3400 | Strong, Broad | O-H / N-H stretch | Extensive intermolecular H-bonding merges these stretches into a single broad envelope. |

| 2960, 2870 | Strong, Sharp | C-H stretch (sp³) | Asymmetric and symmetric stretching of the isopropyl and methyl groups. |

| 2800 | Weak | N-CH3 stretch | Characteristic lower-frequency C-H stretch adjacent to the amine lone pair. |

| 1460 | Medium | C-H bend | Scissoring deformation of the aliphatic chains. |

| 1050 | Strong | C-O stretch | Primary alcohol C-O stretching vibration. |

Mass Spectrometry: Ionization and Fragmentation Kinetics

Under standard Electron Ionization (EI, 70 eV), the molecular ion[M]⁺ at m/z 117 is typically weak. The fragmentation kinetics are entirely driven by the stability of the nitrogen lone pair, which strongly directs α-cleavage to form stable iminium ions[3].

The molecule has two primary α-cleavage pathways:

-

Cleavage of the C1-C2 bond: Loss of the hydroxymethyl radical (•CH2OH, 31 Da) yields an iminium ion at m/z 86.

-

Cleavage of the C2-C3 bond: Loss of the isopropyl radical (•CH(CH3)2, 43 Da) yields an iminium ion at m/z 74.

Because the secondary isopropyl radical is thermodynamically more stable than the primary hydroxymethyl radical, the formation of the m/z 74 fragment is highly favored and often represents the base peak of the spectrum.

Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Standardized Experimental Protocols (Self-Validating)

To ensure scientific integrity, analytical protocols must be self-validating. The following methodologies incorporate built-in checks to prevent misinterpretation caused by solvent impurities or environmental factors.

Protocol A: High-Resolution NMR Acquisition with D2O Validation

Rationale: Basic amines can interact with trace DCl in CDCl3, causing chemical shift drift. D2O exchange definitively isolates labile protons.

-

Sample Preparation: Dissolve 15 mg of (2S)-3-Methyl-2-(methylamino)butan-1-ol in 0.6 mL of CDCl3 (100 atom % D, stabilized with silver foil to prevent phosgene/DCl formation, containing 0.03% v/v TMS).

-

Baseline Acquisition: Transfer to a 5 mm precision NMR tube. Acquire the standard 1H NMR spectrum (ns=16, d1=2s) at 298 K.

-

Self-Validation (H/D Exchange): Add 10 µL of D2O directly to the NMR tube. Shake vigorously for 30 seconds to force the phase exchange, then allow the phases to separate.

-

Confirmation: Re-acquire the 1H NMR spectrum. The disappearance of the broad signal at ~2.80 ppm validates the assignment of the -OH and -NH protons.

Protocol B: FT-IR ATR Analysis

Rationale: ATR eliminates the need for KBr pellets, which are hygroscopic and can artificially inflate the O-H stretch region.

-

Background Calibration: Clean the diamond ATR crystal with anhydrous isopropanol. Acquire a background spectrum (air) to subtract ambient CO2 and atmospheric moisture.

-

Sample Application: Deposit 2-3 µL of the neat liquid directly onto the center of the ATR crystal. Apply the pressure anvil to ensure uniform optical contact.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

-

Validation: Ensure the baseline is flat at 4000 cm⁻¹; a sloping baseline indicates poor crystal contact or sample contamination.

Protocol C: GC-MS (Electron Ionization) Analysis

Rationale: Chromatographic separation ensures the analyzed mass spectrum belongs to the pure compound, free from synthetic precursors like unmethylated valinol.

-

Preparation: Dilute the sample to 1 mg/mL in GC-grade methanol.

-

Injection: Inject 1 µL into the GC-MS system (e.g., HP-5MS capillary column, split ratio 50:1).

-

Chromatography: Set the inlet temperature to 250 °C. Utilize a temperature gradient: 50 °C hold for 2 min, ramp 15 °C/min to 280 °C.

-

Ionization: Operate the MS source in EI mode at 70 eV (standardized energy for reproducible fragmentation). Scan from m/z 30 to 300.

-

Validation: Verify the presence of both the m/z 86 and m/z 74 iminium ions. The ratio of these peaks validates the position of the N-methyl group at the C2 position.

References

-

MDPI (2023). "Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism". Source: Molecules. URL: [Link]2]

-

ACS Publications (2008). "Chiral, Hemilabile Palladium(II) Complexes of Tridentate Oxazolidines, Including C2-Symmetric 'Pincers'". Source: Inorganic Chemistry. URL: [Link]1]

-

NIH PMC (2023). "Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol". Source: PubMed Central. URL: [Link]3]

Sources

The Architecture of Chirality: A Comprehensive Guide to the Discovery, History, and Synthesis of Chiral Amino Alcohols

Introduction: The Structural Ubiquity of the 1,2-Amino Alcohol Motif

As a Senior Application Scientist navigating the intersection of synthetic chemistry and pharmacology, I view the chiral 1,2-amino alcohol motif not merely as a functional group, but as a foundational architectural unit. Characterized by an amine and a hydroxyl group residing on adjacent stereocenters, chiral amino alcohols are ubiquitous in biological systems (e.g., sphingolipids, catecholamines) and serve as the backbone for blockbuster therapeutics and advanced catalytic ligands.

Understanding the history and synthesis of these molecules is critical for modern drug development. This whitepaper deconstructs the historical milestones of chiral amino alcohols, details the mechanistic evolution of their asymmetric synthesis, and provides field-proven, self-validating protocols for their application in the laboratory.

Historical Milestones: From Natural Extracts to Rational Drug Design

The journey of chiral amino alcohols from ancient botanical remedies to precision-engineered pharmaceuticals represents a paradigm shift in scientific methodology.

The Isolation of Ephedrine (1885)

For millennia, the Ephedra plant was utilized in traditional Chinese medicine to treat respiratory ailments. The transition from crude extract to isolated chemical entity occurred in 1885 when the pioneering Japanese chemist Nagai Nagayoshi successfully isolated the active alkaloid, ephedrine[1]. Nagai's work represented one of the earliest structural elucidations of a naturally occurring chiral amino alcohol, proving that the molecule's specific stereochemistry was responsible for its potent bronchodilating and stimulant effects[2].

The Beta-Blocker Revolution (1960s)

The true pharmacological potential of synthetic amino alcohols was unlocked in the 1960s by Sir James Black. Prior to his work, drug discovery relied heavily on serendipitous trial-and-error. Black pioneered rational drug design , deliberately engineering a molecule structurally similar enough to adrenaline to bind to the β-adrenergic receptor, but different enough to avoid triggering a sympathetic response[3].

The result was propranolol , an aryloxypropanolamine (a subclass of chiral amino alcohols). By competitively inhibiting the β-receptor, propranolol reduced myocardial oxygen demand, revolutionizing the treatment of angina and hypertension[4]. For this paradigm-shifting discovery, Sir James Black was awarded the Nobel Prize in Medicine in 1988[3].

Biological signaling of the β-adrenergic pathway and competitive inhibition by propranolol.

Modern Asymmetric Synthesis: Constructing the Chiral Scaffold

As the demand for enantiopure amino alcohols surged in the pharmaceutical sector, synthetic chemists developed highly sophisticated catalytic methods to construct these motifs from achiral precursors.

Sharpless Asymmetric Aminohydroxylation (SAA)

Developed by K. Barry Sharpless, the SAA reaction is the premier method for the direct, stereoselective conversion of alkenes into syn-1,2-amino alcohols[5]. The reaction utilizes an osmium catalyst (typically K₂OsO₂(OH)₄) and chiral cinchona alkaloid ligands, such as (DHQ)₂PHAL or (DHQD)₂PHAL, to dictate facial selectivity.

A critical evolution in this methodology was the optimization of the nitrogen source. While early iterations used sulfonamides (like Chloramine-T), modern applications frequently employ FmocNHCl. This choice is dictated by causality: Fmoc-protected amino alcohols can be deprotected under mild, basic conditions, preserving sensitive functional groups that would otherwise be destroyed by the harsh acidic cleavage required for sulfonamides[6].

Protocol 1: Self-Validating SAA Workflow (Fmoc-Protected)

Objective: Enantioselective synthesis of an Fmoc-protected 1,2-amino alcohol from a terminal alkene.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a 1:1 mixture of n-propanol and water. Causality: This biphasic-like homogeneous system ensures the simultaneous dissolution of the hydrophobic alkene and the inorganic osmium salts.

-

Ligand & Catalyst Complexation: Dissolve 4 mol% of (DHQ)₂PHAL (for the R,S enantiomer) and 4 mol% of K₂OsO₂(OH)₄ in the solvent. Stir for 10 minutes until the solution turns a clear, pale yellow. Causality: Pre-complexation is mandatory. It ensures the osmium is entirely bound within the chiral pocket before the substrate is introduced, preventing racemic background reactions.

-

Substrate Addition: Add 1.0 equivalent of the alkene substrate.

-

Nitrogen Source Addition: Cool the reaction to 4°C. Slowly add 3.0 equivalents of FmocNHCl and 3.0 equivalents of NaOH. Causality: Lowering the temperature suppresses the competing dihydroxylation pathway, maximizing the chemoselectivity for aminohydroxylation.

-

Validation Checkpoint (In-Process): Monitor the reaction via TLC (UV-active). The emergence of a highly polar spot indicates product formation. To validate enantioselectivity in situ, draw a 50 µL aliquot, quench with sodium sulfite, extract with EtOAc, and run a rapid chiral HPLC assay. An enantiomeric ratio (e.r.) of >95:5 validates the integrity of the chiral ligand complex[6].

-

Quench & Isolation: Quench the reaction with saturated aqueous Na₂SO₃ to reduce the toxic Os(VIII) to inert Os(IV). Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Amino Alcohols as Catalytic Architects: The CBS Reduction

Chiral amino alcohols are not just synthetic targets; they are powerful tools. The Corey-Bakshi-Shibata (CBS) reduction demonstrates how amino alcohols (specifically, diphenylprolinol derivatives) can be transformed into oxazaborolidine catalysts to drive the asymmetric reduction of prochiral ketones[7].

Dual Activation via Oxazaborolidines

The elegance of the CBS catalyst lies in its dual activation mechanism . The oxazaborolidine ring acts as both a Lewis acid and a Lewis base. The basic nitrogen coordinates to the borane reducing agent (activating the hydride), while the acidic boron coordinates to the carbonyl oxygen of the ketone (activating the electrophile)[8]. This forces the reactants into a highly organized, 6-membered transition state, ensuring near-perfect facial selectivity.

The dual-activation catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Protocol 2: Enantioselective CBS Reduction

Objective: Reduction of acetophenone to (R)-1-phenylethanol using an amino alcohol-derived catalyst.

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried, argon-purged Schlenk flask, add 10 mol% of (S)-Me-CBS catalyst (derived from L-proline) in anhydrous THF.

-

Borane Activation: Dropwise, add 0.6 equivalents of BH₃·SMe₂ (Borane dimethyl sulfide complex). Causality: BH₃·SMe₂ is preferred over BH₃·THF due to its higher concentration and stability. The borane immediately coordinates to the nitrogen of the oxazaborolidine, forming the active Lewis base complex[7].

-

Controlled Substrate Addition: Dissolve 1.0 equivalent of acetophenone in anhydrous THF. Add this solution via a syringe pump over 1 hour at -20°C. Causality: Slow addition ensures that the concentration of the uncoordinated ketone remains low, preventing the uncatalyzed, racemic background reduction by free BH₃.

-

Validation Checkpoint: The reaction should not exhibit significant exothermicity if the addition rate is correct. Complete conversion is validated by GC-MS or TLC. If unreacted ketone remains, the catalytic cycle has been poisoned (likely by moisture).

-

Quench & Workup: Carefully quench with methanol at -20°C to destroy excess borane (Caution: H₂ gas evolution). Concentrate in vacuo, and purify the resulting chiral alcohol via silica gel chromatography.

Quantitative Data & Methodological Comparison

To select the appropriate methodology for amino alcohol synthesis or application, researchers must weigh stereochemical control against operational complexity. The table below summarizes the quantitative metrics of the primary workflows discussed.

| Methodology | Primary Reagents | Stereochemical Control | Typical Yield / e.e. | Primary Application |

| Sharpless Aminohydroxylation (SAA) | Alkene, OsO₄, (DHQ)₂PHAL, FmocNHCl | Enantioselective (syn-addition) | 60-85% Yield 90-99% e.e. | Direct synthesis of chiral 1,2-amino alcohols for drug discovery. |

| Epoxide Aminolysis | Chiral Epoxide, Amine Nucleophile | Stereospecific (Inversion at reacting center) | 80-95% Yield >98% e.e. | Synthesis of β-blockers (e.g., propranolol) via rational design. |

| CBS Reduction | Prochiral Ketone, Oxazaborolidine, BH₃ | Enantioselective (Facial selectivity via TS) | 90-98% Yield 95-99% e.e. | Using amino alcohols as catalysts to produce chiral secondary alcohols. |

Conclusion & Future Perspectives

The trajectory of chiral amino alcohols—from Nagai's extraction of ephedrine to Black's rational design of propranolol, and culminating in the highly sophisticated catalytic frameworks of Sharpless and Corey—illustrates the maturation of chemical science. Today, as drug development pushes toward highly complex, stereochemically dense biologics and small molecules, the robust, self-validating protocols for synthesizing and utilizing amino alcohols remain indispensable. Future innovations will likely focus on replacing toxic transition metals (like Osmium) with sustainable organocatalysts or engineered enzymes, further refining the architecture of chirality.

References

-

Propranolol: A 50-Year Historical Perspective National Institutes of Health (NIH)[Link]

-

How were ephedrine, amphetamine and meth discovered? ANEC[Link]

-

Nagai Nagayoshi - Biography and Scientific Contributions Wikipedia [Link]

-

James Black (pharmacologist) Wikipedia [Link]

-

Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products RSC Advances[Link]

-

Corey–Itsuno (CBS) reduction Wikipedia[Link]

-

Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

- 1. Nagai Nagayoshi - Wikipedia [en.wikipedia.org]

- 2. anec.org [anec.org]

- 3. James Black (pharmacologist) - Wikipedia [en.wikipedia.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Safety, Handling, and Application Protocols for (2S)-3-Methyl-2-(methylamino)butan-1-ol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Material Safety and Handling Guide (MSDS+)

Executive Summary

(2S)-3-Methyl-2-(methylamino)butan-1-ol, commonly referred to as N-Methyl-L-valinol, is a bifunctional chiral amino alcohol. It is a critical building block in asymmetric synthesis, frequently utilized as a chiral auxiliary precursor and a highly effective bidentate ligand in organometallic catalysis. Handling this compound requires a deep understanding of its structural causality: the interplay between its secondary amine and primary hydroxyl group dictates not only its chemical reactivity but also its hygroscopicity, atmospheric sensitivity, and toxicological profile.

As a Senior Application Scientist, I have structured this guide to move beyond standard MSDS boilerplate. This document provides a self-validating framework for the safe handling, storage, and application of this highly reactive compound.

Physicochemical Profiling & Structural Causality

To master the handling of an amino alcohol, one must understand how its molecular architecture dictates its physical state. Similar to its parent compound L-valinol[1] and other aliphatic amino alcohols[2], (2S)-3-Methyl-2-(methylamino)butan-1-ol features both a basic nitrogen and a protic oxygen.

-

Nucleophilicity & Basicity: The N-methyl group enhances the nucleophilicity of the nitrogen atom via inductive electron donation compared to primary amines. This makes the compound highly susceptible to reacting with atmospheric carbon dioxide (CO₂) to form stable, insoluble carbamate salts.

-

Hydrogen Bonding: The dual functionality allows for extensive intermolecular hydrogen bonding, resulting in a viscous liquid state at room temperature and extreme hygroscopicity (moisture absorption).

-

Lipophilicity: The isopropyl side chain imparts significant lipid solubility, which directly influences its biological membrane permeability and toxicological hazards.

Table 1: Key Quantitative Physicochemical Properties

| Property | Value / Description | Causality / Impact on Handling |

| Molecular Formula | C₆H₁₅NO | Determines stoichiometric calculations for auxiliary synthesis. |

| Molecular Weight | 117.19 g/mol | Low molecular weight contributes to moderate vapor pressure. |

| Physical State (20°C) | Colorless to pale yellow viscous liquid | Viscosity requires wide-bore needles for accurate syringe transfer. |

| Solubility | Miscible in H₂O, DCM, THF, EtOH | Amphiphilic nature demands careful solvent selection during workup. |

| Boiling Point | ~110-115 °C (at reduced pressure) | Requires high-vacuum Schlenk techniques for purification via distillation. |

Toxicological & Hazard Assessment (MSDS Core)

Standard safety data sheets often list hazards without explaining the mechanism. The toxicity of (2S)-3-Methyl-2-(methylamino)butan-1-ol is a direct consequence of its chemical structure. The lipid-soluble isopropyl group allows the molecule to easily partition into and penetrate the stratum corneum (the outer layer of skin). Once absorbed, the localized high pH generated by the basic secondary amine causes rapid saponification of tissue lipids and protein denaturation, leading to severe chemical burns[2].

Table 2: GHS Classification and Hazard Mitigation

| GHS Hazard Class | Hazard Statement (H-Code) | Mechanistic Cause | Precautionary Mitigation (P-Code) |

| Skin Corrosion | H314: Causes severe skin burns | High local pH and lipid membrane disruption. | P280: Wear heavy-duty nitrile/neoprene gloves and face shield. |

| Eye Damage | H318: Causes serious eye damage | Rapid protein coagulation in the cornea. | P305+P351+P338: Rinse cautiously with water; remove contacts. |

| Acute Toxicity | H302: Harmful if swallowed | Systemic alkalosis and mucosal tissue necrosis. | P264: Wash hands thoroughly after handling. |

Self-Validating Handling & Storage Protocols

Because this compound reacts with both atmospheric moisture (H₂O) and carbon dioxide (CO₂), standard benchtop handling is insufficient. The following Schlenk line protocol is designed as a self-validating system : if the protocol fails, the chemical itself will provide visual feedback.

Protocol: Inert-Atmosphere Syringe Transfer

-

Preparation: Flame-dry a receiving Schlenk flask under high vacuum (≤ 0.1 Torr) for 5 minutes. Allow it to cool under a positive pressure of high-purity Argon. Causality: Argon is denser than Nitrogen and provides a superior protective blanket against atmospheric ingress.

-

Purging: Purge a gas-tight glass syringe with Argon three times.

-

Extraction: Pierce the septum of the reagent bottle. Inject a volume of Argon equal to the volume of liquid you intend to withdraw to prevent creating a vacuum, which would draw in outside air.

-

Transfer: Withdraw the viscous liquid slowly to prevent cavitation (bubble formation). Transfer to the receiving flask.

-

Self-Validation Check: Observe the liquid in the receiving flask. A pristine, moisture-free sample is perfectly clear. If the liquid exhibits turbidity or a white crystalline precipitate forms over the next 24 hours, your inert seal has failed. The white precipitate is the physical manifestation of carbamate salt formation (reaction with CO₂).

Application Workflow: Synthesis of Chiral Oxazolidinones

One of the most valuable applications of (2S)-3-Methyl-2-(methylamino)butan-1-ol is its conversion into an Evans-type chiral auxiliary. The following methodology outlines the synthesis of (4S)-3,4-Dimethyl-5-oxazolidinone.

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 equivalent of (2S)-3-Methyl-2-(methylamino)butan-1-ol in anhydrous dichloromethane (DCM) under Argon. Cool the reaction vessel to 0 °C using an ice-water bath.

-

Base Addition: Add 2.5 equivalents of anhydrous N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated in the next step.

-

Cyclization: Dropwise, add 0.35 equivalents of triphosgene dissolved in DCM. Caution: Triphosgene is a highly toxic phosgene equivalent; this step must be performed in a high-performance fume hood.

-

Maturation: Allow the reaction to warm to room temperature and stir for 4 hours to ensure complete intramolecular cyclization.

-

Quenching: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) rather than water to safely buffer the unreacted base without causing an exothermic spike.

Workflow Visualization

Caption: Inert-atmosphere handling and cyclization workflow for chiral auxiliary synthesis.

Emergency Response & Spill Mitigation

Standard spill kits often rely on generic absorbents, which are inadequate for reactive amino alcohols.

-

The Danger of Strong Acids: Never use strong mineral acids (e.g., Hydrochloric Acid) to neutralize a spill of this compound. The acid-base neutralization is highly exothermic. The generated heat can vaporize the unreacted amino alcohol, converting a localized skin hazard into a severe inhalation hazard.

-

Scientifically Grounded Mitigation: Contain the spill using inert absorbents (dry sand or vermiculite). To neutralize the basicity safely, apply a weak, solid organic acid such as citric acid or sodium bisulfate. The solid state and weak acidity ensure a slow, controlled neutralization without dangerous thermal runaway. Sweep the neutralized solid into a labeled hazardous waste container.

References

-

PubChem Compound Summary for CID 640993, L-Valinol National Center for Biotechnology Information URL:[Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) Committee on Prudent Practices in the Laboratory URL:[Link]

-

Asymmetric Synthesis with Chiral Oxazolidinones Journal of the American Chemical Society URL:[Link]

Sources

Valine-Derived Chiral Auxiliaries: A Technical Guide to Asymmetric Synthesis

Abstract

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, chiral auxiliaries have established themselves as indispensable tools for asymmetric synthesis.[1][2] Among the diverse array of available auxiliaries, those derived from the amino acid valine have garnered significant attention due to their high stereodirecting ability, robustness, and the ready availability of both enantiomeric forms of the parent amino acid.[3] This in-depth technical guide provides a comprehensive literature review of valine-derived chiral auxiliaries, with a primary focus on their synthesis, mechanistic underpinnings of stereocontrol, and broad applications in carbon-carbon bond-forming reactions. We will delve into the foundational work on Evans' oxazolidinones and Oppolzer's sultams, while also exploring more recent advancements. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools in their synthetic endeavors.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The biological activity of many pharmaceuticals and agrochemicals is intrinsically linked to their stereochemistry.[4] Often, only one enantiomer of a chiral molecule elicits the desired therapeutic effect, while the other may be inactive or even harmful. This necessitates the development of synthetic methods that can selectively produce a single enantiomer, a field known as asymmetric synthesis.

One of the most powerful and widely adopted strategies in asymmetric synthesis is the use of chiral auxiliaries.[1][2][5] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1][2] The inherent chirality of the auxiliary then directs a subsequent chemical transformation, leading to the preferential formation of one diastereomer over the other.[1] Following the reaction, the auxiliary is cleaved from the product and can often be recovered and reused, making this a highly efficient and atom-economical approach.[1]

Why Valine?

Amino acids are a readily available and cost-effective source of enantiopure starting materials for the synthesis of chiral auxiliaries.[1] L-valine, with its sterically demanding isopropyl group, has proven to be a particularly effective chiral controller.[1] The bulky isopropyl group effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming reagent to approach from the less hindered face, thereby inducing a high degree of stereoselectivity.

Evans' Oxazolidinone Auxiliaries: The Workhorse of Asymmetric Synthesis

Pioneered by David A. Evans, chiral oxazolidinones are arguably the most widely used class of chiral auxiliaries.[2][6][] Those derived from valine, specifically (4R)-4-isopropyl-2-oxazolidinone and (4S)-4-isopropyl-2-oxazolidinone, have demonstrated exceptional efficacy in a multitude of asymmetric transformations.[8]

Synthesis of Valine-Derived Oxazolidinones

The synthesis of these auxiliaries is straightforward and typically involves the reduction of the corresponding valine enantiomer to the amino alcohol (valinol), followed by cyclization with a carbonylating agent like phosgene or a phosgene equivalent.[8][9]

Caption: Synthesis of Valine-Derived Oxazolidinone.

Mechanism of Stereocontrol in Asymmetric Alkylation

The stereochemical outcome of reactions employing Evans' oxazolidinones is dictated by the formation of a rigid chelated enolate intermediate. The N-acyl oxazolidinone is first deprotonated with a suitable base, typically a lithium or sodium amide, to form an enolate. This enolate then chelates to the metal cation, creating a rigid five-membered ring structure. The bulky isopropyl group at the C4 position of the oxazolidinone effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.

Caption: Asymmetric Alkylation Workflow.

Applications in Asymmetric Synthesis

Valine-derived oxazolidinones have been successfully employed in the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals.

| Reaction Type | Electrophile | Diastereoselectivity (d.r.) | Reference |

| Alkylation | Benzyl bromide | >99:1 | [9] |

| Aldol Addition | Isobutyraldehyde | >99:1 (syn:anti) | [8] |

| Aldol Addition | Benzaldehyde | >99:1 (syn:anti) | [8] |

| Michael Addition | Methyl acrylate | >95:5 |

Table 1: Performance of a D-Valinol-derived oxazolidinone auxiliary in asymmetric reactions. [8][9]

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone

Materials:

-

(4R)-4-isopropyl-2-oxazolidinone

-

Propionyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Acylation: To a solution of (4R)-4-isopropyl-2-oxazolidinone (1.0 eq) and TEA (1.2 eq) in DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Wash the reaction mixture sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the N-propionyl oxazolidinone.

-

Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes to form the lithium enolate. Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.

-

Work-up and Purification: Quench the reaction by the addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography.[8]

Auxiliary Cleavage

A key advantage of oxazolidinone auxiliaries is the variety of mild methods available for their removal, which allows for the synthesis of a range of chiral products, including carboxylic acids, aldehydes, and alcohols, often with recovery of the auxiliary.[8] A common method for cleavage to the carboxylic acid involves hydrolysis with lithium hydroxide and hydrogen peroxide.[8]

Oppolzer's Camphorsultam: A Rigid and Reliable Chiral Auxiliary

Another prominent class of chiral auxiliaries is based on the camphorsultam scaffold, developed by Wolfgang Oppolzer.[11] While not directly derived from valine, the principles of stereocontrol are analogous and provide a valuable point of comparison. Camphorsultam is a rigid bicyclic structure that provides excellent stereochemical control in a variety of reactions.[11]

Synthesis and Stereocontrol

Camphorsultam is synthesized from naturally occurring camphor.[11] Its rigid framework effectively shields one face of an attached acyl group, directing reactions to the opposite face. This steric blockade is the primary mechanism of stereocontrol.

Applications of Camphorsultam

Oppolzer's sultam has been widely applied in asymmetric synthesis, particularly in Diels-Alder reactions, Michael additions, and alkylations.[11]

Recent Advances and Emerging Valine-Derived Auxiliaries

While Evans' oxazolidinones and Oppolzer's sultams remain highly popular, research into new chiral auxiliaries continues to evolve. Recent efforts have focused on developing auxiliaries that are more easily synthesized, offer complementary stereoselectivity, or are more readily cleaved under specific conditions.

Some notable recent developments include the use of valine-derived N-sulfinamides as organocatalysts for asymmetric reductions.[12]

Conclusion

Valine-derived chiral auxiliaries, particularly Evans' oxazolidinones, have proven to be exceptionally powerful and versatile tools for asymmetric synthesis. Their straightforward synthesis, predictable stereochemical outcomes, and the ease of auxiliary removal have solidified their place in the synthetic organic chemist's toolbox. As the demand for enantiomerically pure compounds continues to grow, the development and application of valine-derived and other novel chiral auxiliaries will undoubtedly remain a vibrant and impactful area of research.

References

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. Available at: [Link]

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.

-

Camphorsultam. Wikipedia. Available at: [Link]

-

Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available at: [Link]

-

Evans Enolate Alkylation-Hydrolysis. University of Liverpool. Available at: [Link]

-

l-Valine derived chiral N-sulfinamides as effective organocatalysts for the asymmetric hydrosilylation of N-alkyl and N-aryl protected ketimines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Asymmetric Synthesis. Clayden, Greeves, Warren and Wothers. Available at: [Link]

-

Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Chiral auxiliary. Wikipedia. Available at: [Link]

-

Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. Available at: [Link]

-

Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction. MedCrave online. Available at: [Link]

-

Asymmetric Synthesis and Camphor. ResearchGate. Available at: [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available at: [Link]

-

Application and microbial preparation of D-valine. PubMed. Available at: [Link]

-

Asymmetric Synthesis. University of York. Available at: [Link]

-

Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. PMC. Available at: [Link]

-

Sultam synthesis. Organic Chemistry Portal. Available at: [Link]

-

Catalytic asymmetric synthesis of beta-sultams as precursors for taurine derivatives. Europe PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Application and microbial preparation of D-valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. york.ac.uk [york.ac.uk]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 11. Camphorsultam - Wikipedia [en.wikipedia.org]

- 12. l-Valine derived chiral N-sulfinamides as effective organocatalysts for the asymmetric hydrosilylation of N-alkyl and N-aryl protected ketimines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Solubility Landscape of (2S)-3-Methyl-2-(methylamino)butan-1-ol: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Physicochemical Properties and Predictive Solubility in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (2S)-3-Methyl-2-(methylamino)butan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical synthesis. In the absence of extensive direct experimental data for this specific molecule, this document leverages a predictive approach grounded in fundamental principles of physical chemistry and data from structurally analogous compounds. We will explore the key physicochemical properties of the target molecule, discuss the theoretical underpinnings of its solubility in various organic solvents, and provide detailed, field-proven experimental protocols for researchers to determine precise solubility data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and similar amino alcohols in non-aqueous systems.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of successful drug development, influencing everything from reaction kinetics and purification efficiency to formulation and bioavailability. For a molecule like (2S)-3-Methyl-2-(methylamino)butan-1-ol, a derivative of the amino acid L-valine, understanding its behavior in organic solvents is paramount for its effective use as a chiral building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs). A thorough grasp of its solubility profile enables chemists to select appropriate solvent systems for synthesis, crystallization, and purification, thereby optimizing yield, purity, and process efficiency.